![molecular formula C14H16Cl2N2O2 B608672 (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide CAS No. 1445605-23-1](/img/structure/B608672.png)
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
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Overview
Description
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, also known as DCPCD, is a cyclic organic compound that has been studied extensively in the field of medicinal chemistry and pharmacology. DCPCD has been found to possess numerous biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used as a potential therapeutic agent for the treatment of a variety of diseases.
Scientific Research Applications
Synthesis of Chiral Compounds : The related compound "(1S,2S)-cyclohexane-1,2-dicarboxamides" has been synthesized for potential applications in creating chiral molecules. These chiral molecules have significant implications in pharmaceuticals and agrochemicals due to their ability to exist in enantiomerically pure forms (Zhou & Xu, 2014).
Preparation of Cyclohexanecarboxamide Derivatives : Research on "N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives" provides insights into the synthesis and characterization of these compounds, which can be important in the development of new materials or drugs (Özer et al., 2009).
Development of Polyamides : The synthesis of aromatic polyamides containing the cyclohexane structure is a significant area of research, particularly for the development of new polymers with specific mechanical and thermal properties (Hsiao et al., 1999).
Metal Complexes Studies : Research into "N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes" provides valuable insights into the development of new metal complexes, which could have potential applications in catalysis or material science (Ozer et al., 2009).
Catalysis and Stereoselectivity : The use of similar cyclohexane-based ligands in rhodium-catalyzed asymmetric hydroformylation has been studied, contributing to the understanding of catalytic processes and stereoselectivity in organic synthesis (Hayashi et al., 1979).
Mechanism of Action
Target of Action
Lu AF21934, also known as (1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide or (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, is a selective and brain-penetrant positive allosteric modulator . The primary targets of Lu AF21934 are the mGlu4 receptors and the 5-HT1A receptors .
Mode of Action
Lu AF21934 acts by potentiating the mGlu4 receptor . It also involves 5-HT1A receptor signaling . The compound’s interaction with these targets results in the modulation of glutamatergic synaptic transmission .
Biochemical Pathways
This selective inhibition of glutamatergic signaling suggests that Lu AF21934 affects the glutamatergic system in the brain via metabotropic glutamate (mGlu) receptors .
Result of Action
The actions of Lu AF21934 result in antipsychotic-like effects in animal models . These effects include the reversal of behavioral phenotypes thought to mimic positive, negative, and cognitive symptoms of schizophrenia . Moreover, Lu AF21934 has been shown to inhibit MK-801-induced increase in dopamine and 5-HT release .
Action Environment
The action of Lu AF21934 is influenced by the environment within the brain. As a brain-penetrant compound , its action, efficacy, and stability are likely to be influenced by factors such as the presence of specific receptors, the state of the blood-brain barrier, and the overall neurochemical environment.
properties
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?
A1: Lu AF21934 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, Lu AF21934 ultimately reduces glutamate release in specific brain regions. [, ]
Q2: Were there any studies exploring the potential of Lu AF21934 in movement disorders beyond Parkinson's disease?
A2: Yes, one study investigated the effects of Lu AF21934 on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while Lu AF21934 successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.
Q3: Beyond neurological applications, has Lu AF21934 been studied for other potential therapeutic benefits?
A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of Lu AF21934. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.
Q4: What are the limitations of the available research on this compound (Lu AF21934)?
A4: Currently, most research on Lu AF21934 is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to Lu AF21934 remain to be thoroughly investigated.
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